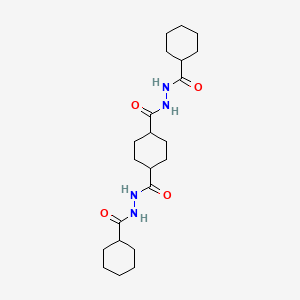![molecular formula C22H27FN2O2 B4217660 3-[2-(1-Adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4217660.png)
3-[2-(1-Adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
概要
説明
3-{[2-(1-Adamantyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a synthetic organic compound that features a unique combination of adamantyl, fluorophenyl, and pyrrolidinedione moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of adamantane derivatives followed by amination and subsequent cyclization to form the pyrrolidinedione ring. The reaction conditions often require the use of strong bases, such as potassium hydroxide, and catalysts like 18-crown-6 to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-{[2-(1-Adamantyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the fluorophenyl ring.
科学的研究の応用
3-{[2-(1-Adamantyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as antiviral or anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.
作用機序
The mechanism of action of 3-[2-(1-Adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides structural rigidity, which can enhance binding affinity to these targets. The fluorophenyl group may participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target. The pyrrolidinedione moiety can act as a pharmacophore, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 2-[2-(1-Adamantyl)ethyl]-3-hydroxybutyric acid
- 3-(1-Adamantyl)-4-amino-1,2,4-triazoline-5-thione
Uniqueness
3-{[2-(1-Adamantyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione is unique due to its combination of adamantyl, fluorophenyl, and pyrrolidinedione moieties. This combination imparts distinct physicochemical properties, such as increased stability and potential biological activity, which are not commonly found in other similar compounds. The presence of the fluorophenyl group also enhances its potential for medicinal applications, as fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of the compound.
特性
IUPAC Name |
3-[2-(1-adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c23-17-1-3-18(4-2-17)25-20(26)10-19(21(25)27)24-6-5-22-11-14-7-15(12-22)9-16(8-14)13-22/h1-4,14-16,19,24H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTDMXFCVKNONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC4CC(=O)N(C4=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


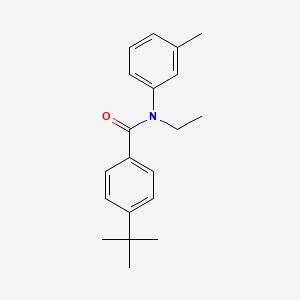
![3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4217586.png)
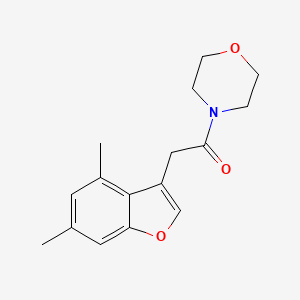
![ethyl 4-[3-(anilinosulfonyl)-4-chlorobenzoyl]-1-piperazinecarboxylate](/img/structure/B4217601.png)
![3-(1-azepanylcarbonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4217605.png)
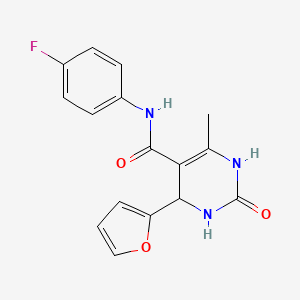
![Methyl 3-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4217644.png)
![6-tert-butyl-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4217669.png)
![2,4-dimethoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4217680.png)
![1-(Benzenesulfonyl)-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine](/img/structure/B4217683.png)
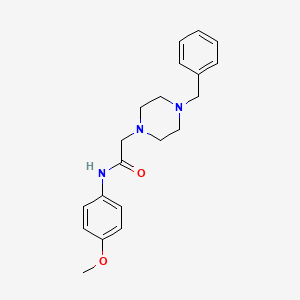
![ETHYL 4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE](/img/structure/B4217691.png)
![N-(4-chlorophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B4217692.png)
